2-(3,4-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure that includes a dimethylphenoxy group, a morpholinyl group, and a cyclohexylmethyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate: A bio-based solvent with similar structural features.
1-[2-(Morpholin-4-yl)ethyl]piperazine: A compound with a morpholinyl group, used in various chemical and biological applications.
Uniqueness
2-(3,4-dimethylphenoxy)-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H32N2O3 |
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Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide |
InChI |
InChI=1S/C21H32N2O3/c1-17-6-7-19(14-18(17)2)26-15-20(24)22-16-21(8-4-3-5-9-21)23-10-12-25-13-11-23/h6-7,14H,3-5,8-13,15-16H2,1-2H3,(H,22,24) |
InChI Key |
WOPVKSLAJDIBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2(CCCCC2)N3CCOCC3)C |
Origin of Product |
United States |
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